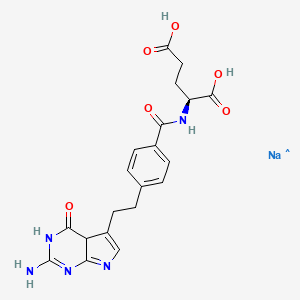
CID 156592236
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156592236” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Chemical Reactions Analysis
CID 156592236 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions are determined by the specific reaction pathways and conditions employed .
Scientific Research Applications
CID 156592236 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could serve as a tool for studying biochemical pathways or as a probe for investigating cellular processes. In medicine, the compound might be explored for its potential therapeutic effects, such as its ability to interact with specific molecular targets or pathways. Industrial applications could include its use in the development of new materials, catalysts, or chemical processes .
Mechanism of Action
The mechanism of action of CID 156592236 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins, enzymes, or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as the inhibition or activation of signaling pathways, changes in gene expression, or alterations in cellular function. The precise molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
CID 156592236 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in terms of their chemical properties, reactivity, or biological activity. For example, compounds with similar molecular frameworks may exhibit different pharmacokinetic profiles, binding affinities, or therapeutic potentials. By comparing this compound with related compounds, researchers can gain insights into its distinct characteristics and potential advantages .
Properties
Molecular Formula |
C20H21N5NaO6 |
|---|---|
Molecular Weight |
450.4 g/mol |
InChI |
InChI=1S/C20H21N5O6.Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29);/t13-,15?;/m0./s1 |
InChI Key |
ODPQERGJUSBJMJ-WHDGWVTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















